(R)-Capivasertib

CAS No.:

Cat. No.: VC13945331

Molecular Formula: C21H25ClN6O2

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25ClN6O2 |

|---|---|

| Molecular Weight | 428.9 g/mol |

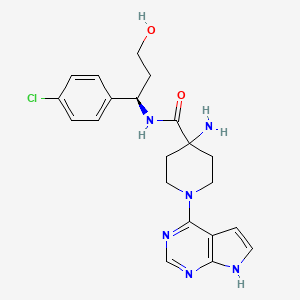

| IUPAC Name | 4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m1/s1 |

| Standard InChI Key | JDUBGYFRJFOXQC-QGZVFWFLSA-N |

| Isomeric SMILES | C1CN(CCC1(C(=O)N[C@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |

| Canonical SMILES | C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 |

Introduction

Chemical Structure and Physicochemical Properties

(R)-Capivasertib (IUPAC name: 4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) is a small molecule with a molecular formula of and a molecular weight of 428.9 g/mol. Its structure features a pyrrolopyrimidine core linked to a piperidine-carboxamide moiety, which facilitates binding to the ATP-binding pocket of AKT kinases . Key functional groups include a chlorophenyl ring, a hydroxylpropyl chain, and an amino-piperidine component, all contributing to its stereospecificity and target affinity.

Table 1: Molecular Properties of (R)-Capivasertib

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.9 g/mol |

| IUPAC Name | 4-amino-N-[(1R)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

| CAS Number | 1143532-39-1 |

| Solubility | Low aqueous solubility |

| LogP (Partition Coefficient) | 2.8 (indicating moderate lipophilicity) |

The compound’s three-dimensional conformation, stabilized by hydrogen bonding and hydrophobic interactions, enables selective inhibition of AKT isoforms. X-ray crystallography studies reveal that the (R)-enantiomer exhibits superior binding affinity compared to its (S)-counterpart, underscoring the importance of stereochemistry in its design.

Mechanism of Action: Targeting the AKT Signaling Pathway

(R)-Capivasertib inhibits AKT kinases by competitively binding to their ATP-binding sites, preventing phosphorylation of downstream substrates such as GSK-3β, PRAS40, and TSC2 . This inhibition disrupts pro-survival signals, induces apoptosis, and reduces tumor proliferation . Preclinical models demonstrate that (R)-Capivasertib achieves half-maximal inhibitory concentrations (IC) of <10 nM against AKT1–3 isoforms and ~0.3–0.8 µM against phosphorylated AKT substrates in cellular assays .

Isoform Specificity and Mutational Sensitivity

The compound shows preferential activity in tumors with PIK3CA mutations or PTEN loss, where hyperactivation of the PI3K/AKT pathway drives oncogenesis . Conversely, RAS-mutant cancers exhibit resistance due to compensatory signaling through MAPK pathways, highlighting the need for biomarker-driven patient selection .

Pharmacological Profile and Preclinical Efficacy

In a panel of 182 tumor cell lines, (R)-Capivasertib monotherapy inhibited proliferation in 41 lines (IC <3 µM), with enhanced sensitivity observed in models harboring PIK3CA/PTEN alterations . Xenograft studies in breast cancer models demonstrated dose-dependent tumor regression, with 60–80% growth inhibition at 200 mg/kg doses .

Table 2: Preclinical Efficacy of (R)-Capivasertib

| Model Type | Response Metric | Outcome |

|---|---|---|

| Breast Cancer Xenografts | Tumor Volume Reduction | 60–80% inhibition at 200 mg/kg |

| PTEN-Null Endometrial Cancer | Proliferation IC | 0.7 µM |

| AKT1-Mutant Luminal BC | Apoptosis Induction | 3-fold increase vs. control |

Clinical Applications and Trial Data

FDA-Approved Indication: Breast Cancer

The CAPItello-291 phase III trial established (R)-Capivasertib’s efficacy in hormone receptor-positive/HER2-negative advanced breast cancer. Patients receiving (R)-Capivasertib + fulvestrant achieved a median progression-free survival (PFS) of 7.2 months vs. 3.6 months with fulvestrant alone (HR: 0.60; 95% CI: 0.51–0.72) . Subgroup analyses revealed greater benefit in tumors with PIK3CA/AKT1/PTEN alterations (median PFS: 7.3 vs. 3.1 months) .

Emerging Applications: Endometrial Cancer

Early-phase trials report a 35% objective response rate in PTEN-deficient endometrial cancers, with ongoing studies evaluating combinations with PARP inhibitors.

Innovations in Drug Delivery: Carbon Quantum Dot Conjugates

A 2025 study demonstrated that conjugating (R)-Capivasertib with nitrogen/sulfur-doped carbon quantum dots (CQDs) enhanced drug solubility by 40% and tumor accumulation by 2.5-fold in murine models . This platform reduced off-target toxicity while maintaining AKT pathway inhibition, paving the way for next-generation formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume